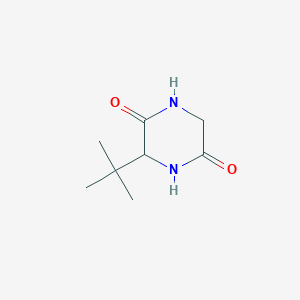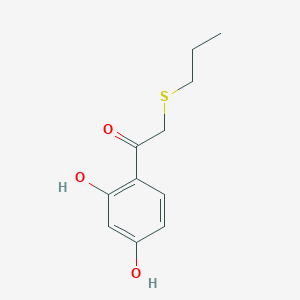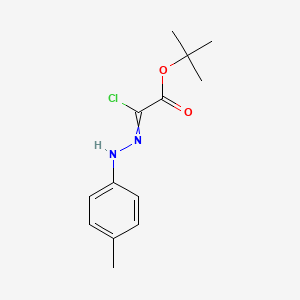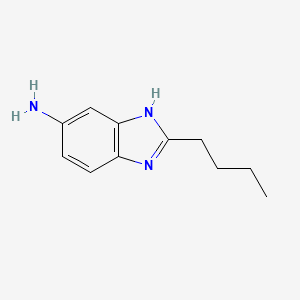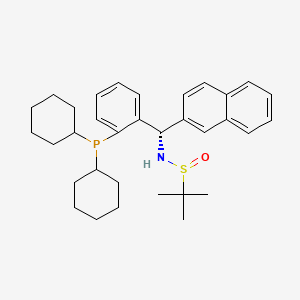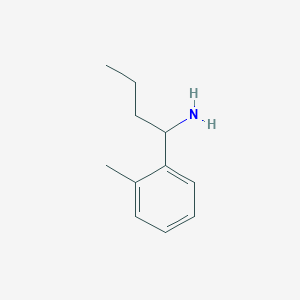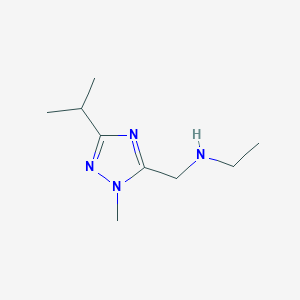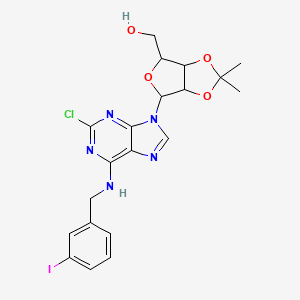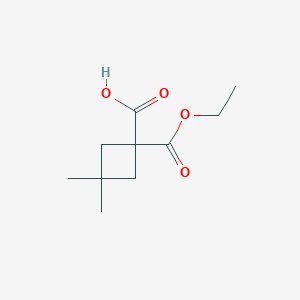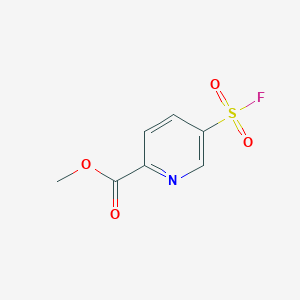
Methyl prolylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl prolylglycinate is a chemical compound with the molecular formula C8H14N2O3. It is a derivative of proline, an amino acid, and is often used in various fields of research and industry due to its unique properties.
Méthodes De Préparation
Methyl prolylglycinate can be synthesized through several methods. One common synthetic route involves the reaction of proline with glycine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities of the compound efficiently .
Analyse Des Réactions Chimiques
Methyl prolylglycinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl prolylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study protein folding and interactions due to its proline derivative structure.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug design and development.
Mécanisme D'action
The mechanism of action of methyl prolylglycinate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to proteins and enzymes, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Methyl prolylglycinate can be compared with other similar compounds, such as:
N-Phenylacetyl-L-prolylglycine ethyl ester: Known for its nootropic properties and used in neuroprotective research.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid used in studying protein synthesis and metabolism.
Trans-4-hydroxy-L-proline: An abundant component of mammalian collagen, used in the synthesis of pharmaceuticals.
This compound is unique due to its specific structure and properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H14N2O3 |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
methyl 2-(pyrrolidine-2-carbonylamino)acetate |
InChI |
InChI=1S/C8H14N2O3/c1-13-7(11)5-10-8(12)6-3-2-4-9-6/h6,9H,2-5H2,1H3,(H,10,12) |
Clé InChI |
QDBAGUYLJBESHO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



